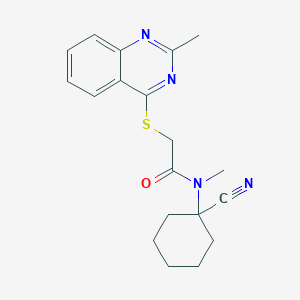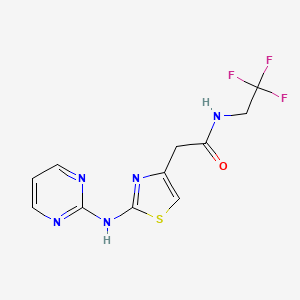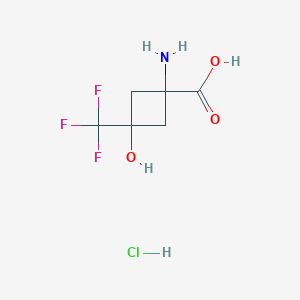
N-(1-cyanocyclohexyl)-N-methyl-2-(2-methylquinazolin-4-yl)sulfanylacetamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-(1-cyanocyclohexyl)-N-methyl-2-(2-methylquinazolin-4-yl)sulfanylacetamide, also known as CX717, is a compound that has shown potential in enhancing cognitive function. It is a positive allosteric modulator of the AMPA receptor, which is involved in synaptic plasticity and memory formation.
作用機序
N-(1-cyanocyclohexyl)-N-methyl-2-(2-methylquinazolin-4-yl)sulfanylacetamide acts as a positive allosteric modulator of the AMPA receptor, which is involved in synaptic plasticity and memory formation. By binding to a site on the receptor distinct from the glutamate binding site, N-(1-cyanocyclohexyl)-N-methyl-2-(2-methylquinazolin-4-yl)sulfanylacetamide enhances the response of the receptor to glutamate, resulting in increased synaptic transmission and enhanced LTP.
Biochemical and Physiological Effects:
In addition to its effects on cognitive function, N-(1-cyanocyclohexyl)-N-methyl-2-(2-methylquinazolin-4-yl)sulfanylacetamide has been shown to have other biochemical and physiological effects. N-(1-cyanocyclohexyl)-N-methyl-2-(2-methylquinazolin-4-yl)sulfanylacetamide has been shown to increase wakefulness and reduce sleepiness in animal models, suggesting a potential role in the treatment of sleep disorders. N-(1-cyanocyclohexyl)-N-methyl-2-(2-methylquinazolin-4-yl)sulfanylacetamide has also been shown to have anti-inflammatory effects in vitro, suggesting a potential role in the treatment of inflammatory diseases.
実験室実験の利点と制限
One advantage of N-(1-cyanocyclohexyl)-N-methyl-2-(2-methylquinazolin-4-yl)sulfanylacetamide in lab experiments is its specificity for the AMPA receptor, which allows for targeted manipulation of synaptic plasticity and memory formation. However, one limitation of N-(1-cyanocyclohexyl)-N-methyl-2-(2-methylquinazolin-4-yl)sulfanylacetamide is its relatively short half-life, which may limit its effectiveness in certain experimental paradigms.
将来の方向性
There are several potential future directions for research on N-(1-cyanocyclohexyl)-N-methyl-2-(2-methylquinazolin-4-yl)sulfanylacetamide. One area of interest is the development of more potent and selective positive allosteric modulators of the AMPA receptor. Another area of interest is the investigation of the potential therapeutic applications of N-(1-cyanocyclohexyl)-N-methyl-2-(2-methylquinazolin-4-yl)sulfanylacetamide, particularly in the areas of cognitive enhancement and sleep disorders. Finally, further research is needed to fully understand the biochemical and physiological effects of N-(1-cyanocyclohexyl)-N-methyl-2-(2-methylquinazolin-4-yl)sulfanylacetamide, particularly with respect to its anti-inflammatory properties.
合成法
The synthesis of N-(1-cyanocyclohexyl)-N-methyl-2-(2-methylquinazolin-4-yl)sulfanylacetamide involves several steps, including the reaction of 2-mercaptoquinazoline with methyl chloroacetate, followed by the reaction of the resulting compound with 1-cyanocyclohexylamine. The final product is obtained through a series of purification steps. The synthesis of N-(1-cyanocyclohexyl)-N-methyl-2-(2-methylquinazolin-4-yl)sulfanylacetamide has been described in detail in several research papers, including the original paper by Gualtieri et al. (2002).
科学的研究の応用
N-(1-cyanocyclohexyl)-N-methyl-2-(2-methylquinazolin-4-yl)sulfanylacetamide has been extensively studied for its potential in enhancing cognitive function, particularly in the areas of learning and memory. Several studies have shown that N-(1-cyanocyclohexyl)-N-methyl-2-(2-methylquinazolin-4-yl)sulfanylacetamide can improve performance in various memory tasks, including object recognition, spatial memory, and working memory. N-(1-cyanocyclohexyl)-N-methyl-2-(2-methylquinazolin-4-yl)sulfanylacetamide has also been shown to enhance long-term potentiation (LTP), a cellular mechanism underlying memory formation.
特性
IUPAC Name |
N-(1-cyanocyclohexyl)-N-methyl-2-(2-methylquinazolin-4-yl)sulfanylacetamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H22N4OS/c1-14-21-16-9-5-4-8-15(16)18(22-14)25-12-17(24)23(2)19(13-20)10-6-3-7-11-19/h4-5,8-9H,3,6-7,10-12H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DWTWTZUYOQHCBI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC2=CC=CC=C2C(=N1)SCC(=O)N(C)C3(CCCCC3)C#N |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H22N4OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
354.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(1-cyanocyclohexyl)-N-methyl-2-(2-methylquinazolin-4-yl)sulfanylacetamide | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![Methyl 5-[(Z)-3-amino-2-cyano-3-oxoprop-1-enyl]-2-methylfuran-3-carboxylate](/img/structure/B2430992.png)




![Ethyl 1-[3-(aminocarbonyl)-4-nitrophenyl]-4-piperidinecarboxylate](/img/structure/B2430998.png)
![N-(imidazo[2,1-b][1,3]thiazol-6-ylmethyl)-2,4-dimethylbenzenesulfonamide](/img/structure/B2431000.png)
![methyl 4-{[3-(1H-1,2,3-triazol-1-yl)-8-azabicyclo[3.2.1]octan-8-yl]sulfonyl}benzoate](/img/structure/B2431003.png)
![5-(Piperidin-1-yl(p-tolyl)methyl)thiazolo[3,2-b][1,2,4]triazol-6-ol](/img/structure/B2431005.png)

![2-Bromo-6-{[1-(morpholin-4-ylcarbonyl)propyl]thio}benzimidazo[1,2-c]quinazoline](/img/structure/B2431009.png)
![N-(2-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-2-hydroxyethyl)naphthalene-1-sulfonamide](/img/structure/B2431010.png)